2,4-Thiazolediamine, N2,N2-dimethyl-
Description
2,4-Thiazolediamine, N²,N²-dimethyl- (IUPAC name: 2-(dimethylamino)-4-aminothiazole) is a thiazole derivative featuring a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound is substituted with an amino group at position 4 and a dimethylamino group at position 2.
Thiazoles are valued in medicinal chemistry for their bioactivity, including antimicrobial, antifungal, and antioxidant properties. The dimethylamino substituent in this compound may modulate its pharmacokinetic profile compared to unmodified amines .
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3-thiazole-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8(2)5-7-4(6)3-9-5/h3H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNAWCMPWLXVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolediamine, N2,N2-dimethyl- typically involves the reaction of appropriate thiazole derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of 2,4-Thiazolediamine, N2,N2-dimethyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolediamine, N2,N2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; temperatures ranging from 0°C to 100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2,4-Thiazolediamine, N2,N2-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Thiazolediamine, N2,N2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key thiazole and thiadiazole derivatives with variations in substituent positions and functional groups:
Key Observations:
- Electron Effects: The dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in 4-(4′-nitrophenyl)thiazol-2-amine. This difference impacts electronic density on the thiazole ring, altering reactivity and binding affinity in biological systems .
- Positional Isomerism: N,4-Dimethyl-1,3-thiazol-2-amine is a positional isomer of the target compound, with substituents at positions 2 (amino) and 4 (methyl). This highlights how substituent placement affects molecular interactions.
- Biological Activity : Thiadiazole derivatives (e.g., ) exhibit broader bioactivity spectra, including insecticidal properties, due to their additional nitrogen atom and conjugated systems .
Biological Activity
2,4-Thiazolediamine, N2,N2-dimethyl- is a thiazole derivative recognized for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound, with the molecular formula C5H10N3S and a molecular weight of 144.22 g/mol, has garnered interest in both academic and industrial research settings due to its unique chemical structure and reactivity.
The biological activity of 2,4-Thiazolediamine, N2,N2-dimethyl- is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and thereby influencing various biological processes. The precise molecular pathways involved depend on the context of its application, which may include:
- Enzyme inhibition : Compounds like 2,4-Thiazolediamine can inhibit key enzymes in microbial metabolism.
- Receptor modulation : The compound may interact with cellular receptors, influencing signaling pathways.
Antimicrobial Properties
Research indicates that 2,4-Thiazolediamine exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 20 | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial effects, 2,4-Thiazolediamine has shown promising antifungal properties. Studies have reported effective inhibition of fungal growth in clinical isolates.
- Case Study : In a study involving clinical strains of Candida species, 2,4-Thiazolediamine demonstrated a significant reduction in fungal load when tested at various concentrations. The compound's efficacy was comparable to standard antifungal agents.
The synthesis of 2,4-Thiazolediamine typically involves the reaction of thiazole derivatives with dimethylamine under controlled conditions. Common solvents include ethanol or methanol, with temperatures maintained between 0°C and 50°C for optimal yield.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Can yield amine derivatives through reduction reactions.
- Substitution : Nucleophilic substitution can lead to diverse thiazole derivatives.
Comparison with Similar Compounds
When compared to other thiazole derivatives like 2-Aminothiazole and 4-Methylthiazole, 2,4-Thiazolediamine stands out due to its unique substitution pattern:
| Compound Name | Key Features |
|---|---|
| 2-Aminothiazole | Simpler structure with one amino group |
| 4-Methylthiazole | Contains a methyl group at the 4-position |
| 2,4-Diaminothiazole | Has two amino groups but lacks methyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
